molecular formula C24H20N6O4 B4888224 4-[[2-Hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

4-[[2-Hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

Cat. No.: B4888224
M. Wt: 456.5 g/mol
InChI Key: DXASJWSMEUKCIR-UHFFFAOYSA-N
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Description

4-[[2-Hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-Hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one typically involves multiple steps. One common method involves the diazotization of 3-nitroaniline followed by coupling with 2-hydroxy-5-formylbenzoic acid. The resulting intermediate is then reacted with 1,5-dimethyl-2-phenylpyrazol-3-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[[2-Hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Scientific Research Applications

4-[[2-Hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[2-Hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde
  • 5-Methyl-4-[(3-nitrophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

4-[[2-Hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

4-[[2-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O4/c1-16-23(24(32)29(28(16)2)20-8-4-3-5-9-20)25-15-17-13-19(11-12-22(17)31)27-26-18-7-6-10-21(14-18)30(33)34/h3-15,31H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXASJWSMEUKCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)N=NC4=CC(=CC=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[2-Hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
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4-[[2-Hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
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4-[[2-Hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
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4-[[2-Hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

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